molecular formula C27H26NO2P B8234073 1-((11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-3,5-dimethylpiperidine

1-((11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-3,5-dimethylpiperidine

Cat. No. B8234073
M. Wt: 427.5 g/mol
InChI Key: KYXGTLYQABYRIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-((11bR)-Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-3,5-dimethylpiperidine” is a chemical compound with the molecular formula C27H26NO2P . It has a molecular weight of 427.5 g/mol .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the monodentate phosphite BINOL-POMe is generally prepared using one of two methods. The first method involves the treatment of the BINOL derived chlorophosphite with methanol in the presence of triethylamine . Alternatively, treatment of BINOL with triethylamine followed by the careful addition of dichloromethylphosphite at 0°C affords the compound in one-step from commercially available materials .


Molecular Structure Analysis

The molecular structure of this compound can be represented by its InChI string and Canonical SMILES . The InChI string is InChI=1S/C27H26NO2P/c1-18-16-20-10-4-6-12-22 (20)24-25-23-13-7-5-11-21 (23)17-19 (2)27 (25)30-31 (29-26 (18)24)28-14-8-3-9-15-28/h4-7,10-13,16-17H,3,8-9,14-15H2,1-2H3 . The Canonical SMILES is CC1=CC2=CC=CC=C2C3=C1OP (OC4=C3C5=CC=CC=C5C=C4C)N6CCCCC6 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 427.5 g/mol . It has a computed XLogP3-AA value of 7.7, indicating its lipophilicity . It has no hydrogen bond donors and has 3 hydrogen bond acceptors . The compound has 1 rotatable bond . The exact mass and monoisotopic mass of the compound are 427.17011607 g/mol . The topological polar surface area is 29.5 Ų .

properties

IUPAC Name

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-3,5-dimethylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26NO2P/c1-18-15-19(2)17-28(16-18)31-29-24-13-11-20-7-3-5-9-22(20)26(24)27-23-10-6-4-8-21(23)12-14-25(27)30-31/h3-14,18-19H,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXGTLYQABYRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-3,5-dimethylpiperidine

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